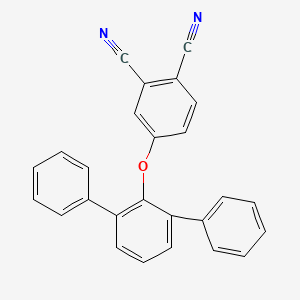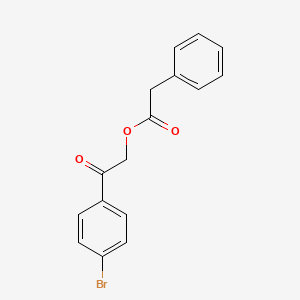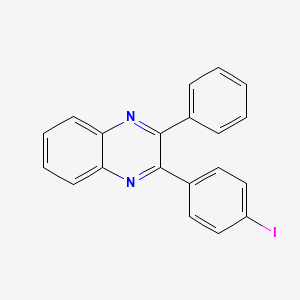
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether compound with a complex structure
準備方法
The synthesis of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile typically involves a series of organic reactions. One common method starts with the preparation of 4,5-diiodobenzene-1,2-dicarbonitrile, which can be synthesized from commercially available phthalimide . This intermediate is then subjected to further reactions to introduce the diphenylphenoxy group, resulting in the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
化学反応の分析
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic characteristics.
Biological Research: It may have applications in biological research, particularly in the study of molecular interactions and mechanisms.
作用機序
The mechanism of action of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in charge-transfer processes, which are crucial for its function in electronic devices. The pathways involved include intramolecular charge transfer (ICT) from donor to acceptor groups, leading to polarization and dipolar character .
類似化合物との比較
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
Dicyanobenzene derivatives: These compounds share similar structural features and electronic properties.
Dicyanopyrazine derivatives: These compounds also exhibit charge-transfer characteristics and are used in similar applications.
The uniqueness of this compound lies in its specific structural arrangement, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science.
特性
分子式 |
C26H16N2O |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H16N2O/c27-17-21-14-15-23(16-22(21)18-28)29-26-24(19-8-3-1-4-9-19)12-7-13-25(26)20-10-5-2-6-11-20/h1-16H |
InChIキー |
PNGZIPYXTUHXEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B10890126.png)
![Methyl 6-(3-methoxyphenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10890129.png)

![Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10890148.png)
![4-({4-[(3-Methoxybenzoyl)oxy]phenyl}sulfonyl)phenyl 3-methoxybenzoate](/img/structure/B10890154.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10890160.png)
![N-(2-chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10890167.png)
![1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene](/img/structure/B10890168.png)

![3-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B10890207.png)
![2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide](/img/structure/B10890213.png)
![1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10890219.png)

